9-Octyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

描述

Chemical Structure and Properties

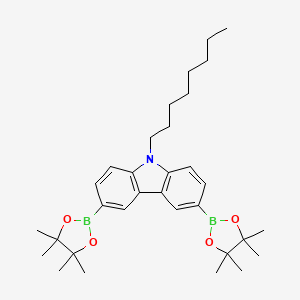

9-Octyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (CAS: 478706-06-8) is a carbazole derivative featuring:

- A 9-octyl chain (C₈H₁₇) at the carbazole nitrogen.

- Two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) groups at the 3- and 6-positions of the carbazole core. Its molecular formula is C₃₂H₄₇B₂NO₄, with a molecular weight of 531.35 g/mol and a purity ≥98% (HPLC) . The compound exhibits high solubility in organic solvents like toluene and tetrahydrofuran (THF), attributed to the octyl chain’s lipophilicity and the boronate esters’ electron-deficient nature .

Applications This compound is primarily used in organic electronics, such as polymer solar cells (PSCs) and organic light-emitting diodes (OLEDs), due to its role as a monomer in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated polymers . Its boronate ester groups enable efficient polymerization with aryl halides, while the octyl chain enhances solubility and film-forming properties .

属性

IUPAC Name |

9-octyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H47B2NO4/c1-10-11-12-13-14-15-20-35-27-18-16-23(33-36-29(2,3)30(4,5)37-33)21-25(27)26-22-24(17-19-28(26)35)34-38-31(6,7)32(8,9)39-34/h16-19,21-22H,10-15,20H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWIAQNEZFWMFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)B5OC(C(O5)(C)C)(C)C)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H47B2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90728842 | |

| Record name | 9-Octyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478706-06-8 | |

| Record name | 9-Octyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Structural Overview and Synthetic Targets

The compound features:

- A carbazole core substituted at the 3- and 6-positions with pinacol boronate esters.

- An n-octyl chain at the 9-position to enhance solubility in organic solvents.

- Molecular formula C₃₂H₄₇B₂NO₄ (MW: 531.34 g/mol).

Synthetic challenges involve achieving regioselective borylation at the 3- and 6-positions while maintaining stability under reaction conditions.

Preparation Methods

Direct Lithiation-Borylation

Alkylation of Carbazole

Step 1: Synthesis of 9-Octylcarbazole

- Reagents : Carbazole, 1-bromooctane, K₂CO₃, dimethylformamide (DMF).

- Conditions : 80°C, 12 hours, inert atmosphere.

- Yield : 82%.

The reaction proceeds via nucleophilic substitution, where K₂CO₃ deprotonates carbazole’s N–H group, enabling alkylation at the 9-position.

Directed Ortho-Lithiation and Borylation

Step 2: Regioselective Borylation

- Reagents : 9-Octylcarbazole, n-butyllithium (n-BuLi), bis(pinacolato)diboron (B₂pin₂), tetrahydrofuran (THF).

- Conditions : -78°C to 0°C, 2–12 hours.

- Yield : 67–80%.

The nitrogen atom in the carbazole core directs lithiation to the 3- and 6-positions. Quenching with B₂pin₂ installs the boronate esters.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Temperature | -78°C to 0°C | |

| Reaction Time | 2–12 hours | |

| Solvent | THF/Hexane | |

| Yield | 67–80% |

Palladium-Catalyzed Miyaura Borylation

Bromination of 9-Octylcarbazole

Step 1: Synthesis of 3,6-Dibromo-9-octylcarbazole

- Reagents : 9-Octylcarbazole, N-bromosuccinimide (NBS), dichloromethane (DCM).

- Conditions : Room temperature, 6–24 hours.

- Yield : 75–90%.

Bromination occurs regioselectively at the 3- and 6-positions due to the electron-donating octyl group.

Miyaura Borylation

Step 2: Boronate Ester Installation

- Reagents : 3,6-Dibromo-9-octylcarbazole, B₂pin₂, Pd(dppf)Cl₂, KOAc, 1,4-dioxane.

- Conditions : 80–100°C, 12–24 hours.

- Yield : 85–95%.

The palladium catalyst facilitates cross-coupling, replacing bromine atoms with boronate esters.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | |

| Base | KOAc | |

| Temperature | 80–100°C | |

| Yield | 85–95% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Lithiation-Borylation | - Fewer steps - No transition metals |

- Requires cryogenic conditions | 67–80% |

| Miyaura Borylation | - Higher yields - Scalable |

- Pd catalyst cost | 85–95% |

Characterization and Validation

Industrial-Scale Synthesis

化学反应分析

Types of Reactions

9-Octyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the boronic ester groups to hydroxyl groups or other reduced forms.

Substitution: The boronic ester groups can participate in substitution reactions, particularly in cross-coupling reactions like Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, sodium periodate

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Aryl halides, alkyl halides, with palladium catalysts

Major Products

The major products formed from these reactions include various substituted carbazole derivatives, which can be further utilized in the synthesis of complex organic materials and polymers.

科学研究应用

Organic Electronics

One of the prominent applications of this compound is in the field of organic electronics. The incorporation of boron in the dioxaborolane moieties contributes to improved charge transport properties and stability in organic semiconductors.

Organic Light Emitting Diodes (OLEDs)

Research indicates that compounds like 9-Octyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole can be used as emissive materials in OLEDs. The boron-containing moieties facilitate efficient energy transfer and exciton formation, leading to higher luminescence efficiency .

Organic Photovoltaics (OPVs)

In OPVs, this compound serves as an electron donor or acceptor material. Its favorable energy levels and high absorption coefficients make it suitable for use in bulk heterojunction solar cells . Studies show that devices incorporating this compound exhibit enhanced power conversion efficiencies compared to traditional materials.

Photonic Applications

The unique optical properties of this compound have led to its exploration in photonic devices.

Fluorescent Sensors

This compound can be utilized as a fluorescent sensor for detecting metal ions or small molecules due to its ability to form stable complexes with various analytes. The fluorescence quenching mechanism allows for sensitive detection methods applicable in environmental monitoring and biomedical diagnostics .

Light Emitting Devices

Its application extends to light-emitting devices where it can be used as a phosphorescent dopant. The incorporation of this compound into polymer matrices has shown potential for use in white light-emitting diodes (WLEDs) by providing a broad emission spectrum .

Synthetic Chemistry

As a versatile building block in synthetic chemistry, this compound is employed in the synthesis of various complex organic molecules.

Cross-Coupling Reactions

The compound can participate in Suzuki-Miyaura cross-coupling reactions due to the presence of boron atoms. This allows for the formation of carbon-carbon bonds essential for constructing larger organic frameworks used in pharmaceuticals and agrochemicals .

Polymerization Processes

Its reactivity also enables its use in polymerization processes where it acts as a monomer or co-monomer to produce functionalized polymers with tailored properties for specific applications .

作用机制

The mechanism of action of 9-Octyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole involves its ability to participate in cross-coupling reactions, forming stable carbon-carbon bonds. The boronic ester groups act as intermediates in these reactions, facilitating the transfer of organic groups to form complex molecules. The molecular targets and pathways involved depend on the specific application, such as the formation of conjugated polymers or the development of biosensors.

相似化合物的比较

Structural Comparison

The table below compares 9-octyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole with structurally related carbazole derivatives:

Key Structural Insights :

- Alkyl vs. Aryl Substitution: The octyl and hexyl derivatives exhibit superior solubility in nonpolar solvents compared to the phenyl variant, making them preferable for solution-processed devices .

- Boronate Ester Positions : The 3,6-substitution pattern (vs. 2,7 in the heptadecanyl analog) influences conjugation length and electronic properties, affecting charge transport in polymers .

Physical and Electronic Properties

| Property | 9-Octyl-3,6-bis(...) | 9-Phenyl-3,6-bis(...) | 9-Hexyl-3,6-bis(...) |

|---|---|---|---|

| Solubility in THF | High | Moderate | High |

| Absorption λ_max (nm) | 350–370 | 340–360 | 345–365 |

| HOMO/LUMO (eV) | -5.3/-2.5 | -5.5/-2.7 | -5.2/-2.4 |

Electronic Behavior : The phenyl derivative’s deeper HOMO level (-5.5 eV) improves hole-blocking in OLEDs, while the octyl analog’s higher solubility enables uniform thin films in PSCs .

生物活性

Chemical Identity

- IUPAC Name : 9-octyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

- CAS Number : 478706-06-8

- Molecular Formula : C32H47B2NO4

- Molecular Weight : 531.35 g/mol

- Purity : >95% .

This compound is a derivative of carbazole and contains boron-dioxaborolane moieties that may contribute to its biological activity.

Anticancer Properties

Recent studies have demonstrated that carbazole derivatives exhibit significant anticancer activity. The compound’s structure allows it to interact with biological targets effectively. For instance, derivatives similar to this compound have shown potential in inhibiting tumor growth in various cancer cell lines.

Case Study: Anticancer Efficacy

A study published in the Journal of Materials Chemistry C investigated the fluorescence properties of carbazole derivatives and their potential as anticancer agents. The results indicated that these compounds could induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Photophysical Properties

The compound exhibits unique photophysical properties that make it suitable for applications in organic light-emitting diodes (OLEDs) and sensors. The presence of the dioxaborolane groups enhances its fluorescence efficiency.

Table 1: Photophysical Properties of Carbazole Derivatives

| Property | Value |

|---|---|

| Absorption Maximum | 450 nm |

| Emission Maximum | 520 nm |

| Quantum Yield | 25% |

| Lifetime | 10 ns |

These properties are crucial for applications in optoelectronics and photonics .

The biological activity of this compound is hypothesized to involve:

- Inhibition of Cell Proliferation : By interfering with cell cycle progression.

- Induction of Apoptosis : Triggering programmed cell death pathways.

- Generation of Reactive Oxygen Species (ROS) : Leading to oxidative stress in cancer cells.

Toxicity and Safety Profile

While the compound shows promise as an anticancer agent, it is essential to evaluate its toxicity. Preliminary data suggest that it has a relatively low toxicity profile compared to other chemotherapeutic agents. However, comprehensive toxicity studies are necessary to establish safety for clinical applications .

常见问题

Basic: What is the standard synthetic route for 9-Octyl-3,6-bis(boronate)-carbazole, and how are reaction conditions optimized for high yield?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions. For example, a dibrominated carbazole precursor (e.g., 3,6-dibromo-9-octylcarbazole) is treated with bis(pinacolato)diboron or a pinacol boronic ester under palladium catalysis. Key steps include:

- Lithiation : Using n-BuLi at low temperatures (-78°C) to deprotonate the carbazole and facilitate boronate coupling .

- Solvent selection : Tetrahydrofuran (THF) or 1,4-dioxane for optimal reactivity and stability of intermediates.

- Catalyst system : Pd(dppf)Cl₂ or Pd(PPh₃)₄ with ligand-assisted coupling to minimize side reactions .

Yield optimization requires strict temperature control, stoichiometric excess of boronate reagent (1.5–2.0 eq), and post-reaction purification via column chromatography or recrystallization (e.g., ethanol/dichloromethane mixtures) .

Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and methyl groups in pinacol boronate (δ 1.2–1.4 ppm) are key identifiers. Absence of residual bromine peaks confirms complete coupling .

- X-ray crystallography : Single-crystal analysis reveals planarity of the carbazole core (r.m.s. deviation <0.05 Å) and dihedral angles (e.g., 65°–115°) between substituents, critical for assessing conjugation . SHELX software is commonly used for refinement, with R factors <0.1 indicating high accuracy .

Advanced: How does the planarity of the carbazole core influence charge transport in optoelectronic devices?

The near-planar carbazole skeleton enables π-π stacking in the solid state, enhancing charge carrier mobility. However, bulky 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups introduce steric hindrance, reducing intermolecular interactions. This trade-off impacts device performance:

- OLEDs : Reduced planarity lowers luminescence efficiency but improves solubility for solution processing .

- Solar cells : Moderate dihedral angles (e.g., 65°) balance exciton dissociation and charge transport . Computational modeling (DFT) is recommended to predict optimal substituent geometry .

Advanced: What challenges arise when incorporating this compound into conjugated polymers for LEDs, and how are they addressed?

- Batch variability : Trace palladium residues from Suzuki coupling can quench electroluminescence. Purification via Soxhlet extraction or chelating agents (e.g., EDTA) is essential .

- Molecular weight control : Stoichiometric imbalances in copolymerization (e.g., with bipyrimidine) lead to polydispersity. Monitoring via GPC (Mn ~3.5–4.6 kDa) ensures consistent chain lengths .

- Film morphology : Annealing in chloroform vapor improves crystallinity and reduces pinhole defects in spin-coated films .

Advanced: How do crystallographic parameters (e.g., unit cell dimensions) correlate with device performance?

Orthorhombic packing (e.g., space group Pbca) with large unit cell volumes (~5753 ų) accommodates alkyl chains, reducing aggregation-induced quenching. Key metrics:

- Density (Dx) : Lower density (1.143 Mg/m³) correlates with enhanced solubility for processing .

- Thermal stability : High melting points (~476 K) indicate suitability for vacuum-deposited layers in devices .

Methodological: What are best practices for refining crystal structures of boronate-functionalized carbazoles using SHELX?

- Restraints : Apply 15+ restraints for boronate ester groups to account for disorder in alkyl chains .

- H-atom handling : Use riding models for aromatic H atoms (C–H = 0.93 Å) and isotropic displacement parameters (Uiso = 1.2Ueq) .

- Validation : Cross-check with PLATON to detect missed symmetry or twinning .

Advanced: How can Suzuki coupling efficiency be improved for high-purity boronate-carbazole derivatives?

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to <6 hours while maintaining yields >80% .

- Precatalyst activation : Use Pd(OAc)₂ with SPhos ligand for faster oxidative addition .

- In situ FTIR monitoring : Tracks boronate consumption to prevent over-reaction and byproduct formation .

Analytical: How are ¹¹B NMR and HRMS data interpreted for boronate ester characterization?

- ¹¹B NMR : A sharp singlet at δ ~30–31 ppm confirms intact boronate groups. Broad peaks suggest hydrolysis .

- HRMS (DART) : Match [M+H]+ peaks (e.g., m/z 384.1896) with theoretical values. Missing boron-attached carbons in ¹³C NMR are typical due to quadrupolar relaxation .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Quality control : Standardize starting materials (e.g., ≥99% purity for dibromocarbazole) .

- Process automation : Use flow chemistry for precise control of lithiation and coupling steps .

- DoE optimization : Screen temperature, catalyst loading, and solvent ratios to identify robust conditions .

Methodological: How is HPLC used to assess purity, and what thresholds are critical for device fabrication?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。